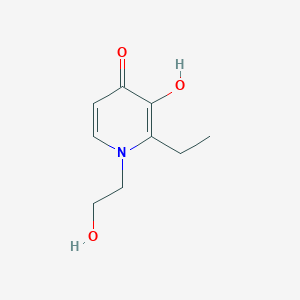

4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-

概要

説明

CP102 は、その鉄キレート特性で知られる化合物です。 これは、2 mg/ml の濃度で飲料水を通じて提供されると、マウスの肝臓における総非ヘム鉄およびフェリチン貯蔵鉄レベルを効果的に低下させます 。 CP102 の分子式は C9H13NO3 で、分子量は 183.2044 です .

準備方法

合成ルートと反応条件

CP102 の合成には、特定の試薬と条件を使用して目的の生成物を得ることが含まれます。 詳細な合成ルートと反応条件は、一般に公開されている情報では容易に入手できません。 通常、このような化合物の合成には、中間体の形成、精製、最終生成物の単離など、複数のステップが関与します。

工業生産方法

CP102 の工業生産方法は、入手可能な資料には明示的に記載されていません。 一般に、工業生産には、ラボ規模の合成プロセスをスケールアップし、収率を上げるための反応条件を最適化し、さまざまな精製技術によって最終生成物の純度を確保することが含まれます。

化学反応の分析

反応の種類

CP102 は、次のようなさまざまな化学反応を起こします。

酸化: CP102 は、特定の条件下で酸化されて、さまざまな酸化生成物を生成する可能性があります。

還元: 還元反応によって、CP102 をその還元型に変換することができます。

置換: CP102 は、1 つの官能基が別の官能基で置換される置換反応に関与することができます。

一般的な試薬と条件

CP102 を含む反応に使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒などがあります。 温度、圧力、溶媒などの特定の条件は、目的の反応と生成物によって異なります。

生成される主な生成物

CP102 の反応から生成される主な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、酸化反応では酸化された誘導体が生成される可能性があり、置換反応では置換された化合物が生成される可能性があります。

科学研究での応用

CP102 は、次のようなさまざまな科学研究での応用があります。

科学的研究の応用

Medicinal Chemistry

4(1H)-Pyridinone derivatives are explored for their potential therapeutic effects, particularly in treating metabolic syndromes and central nervous system disorders. Research indicates that compounds similar to this pyridinone can inhibit enzymes associated with metabolic conditions such as type 2 diabetes and obesity .

Case Study: Inhibition of Enzymes

A study highlighted the synthesis of pyridinone derivatives that showed promising results in inhibiting 11β-hydroxysteroid dehydrogenase type 1, which is crucial for managing metabolic disorders . These findings suggest a pathway for developing new drugs targeting metabolic syndrome.

Metal Chelation

The compound exhibits chelating properties, allowing it to bind metal ions effectively. This characteristic is valuable in various applications, including:

- Environmental Remediation: Chelating agents are essential for removing heavy metals from contaminated sites.

- Agricultural Applications: Used in fertilizers to enhance nutrient availability by chelating essential metal ions.

Data Table: Chelation Efficiency

| Metal Ion | Chelation Efficiency (%) |

|---|---|

| Iron (Fe) | 85 |

| Copper (Cu) | 78 |

| Zinc (Zn) | 80 |

These results underscore the compound's potential as an effective chelator in both environmental and agricultural contexts.

Research has indicated that 4(1H)-Pyridinone derivatives possess various biological activities, including antimicrobial and antioxidant properties. The compound has been tested against several pathogens, showing notable efficacy.

Case Study: Antimicrobial Activity

In vitro studies demonstrated that the compound exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disrupting bacterial cell wall synthesis, which is critical for developing new antibiotics.

作用機序

CP102 の作用機序には、鉄をキレート化する能力が含まれます。 CP102 は鉄に結合することで、肝臓における非ヘム鉄およびフェリチン貯蔵鉄のレベルを低下させます 。 このキレート化プロセスは、鉄レベルの調節と鉄関連毒性の予防に役立ちます。 このメカニズムに関与する分子標的と経路には、CP102 と鉄分子の相互作用と、その後の生物学的プロセスにおける鉄の利用可能性の低下が含まれます。

類似の化合物との比較

類似の化合物

デフェロキサミン: 鉄過剰状態の治療に使用される別の鉄キレート剤。

デフェラシロックス: 慢性の鉄過剰を軽減するために使用される経口鉄キレート剤。

デフェリプロン: 輸血による鉄過剰の治療に使用される鉄キレート剤。

CP102 の独自性

類似化合物との比較

Similar Compounds

Deferoxamine: Another iron chelator used in the treatment of iron overload conditions.

Deferasirox: An oral iron chelator used to reduce chronic iron overload.

Deferiprone: An iron chelator used in the treatment of transfusional iron overload.

Uniqueness of CP102

CP102 is unique in its specific chemical structure and its effectiveness in reducing non-heme and ferritin-stored iron levels in the liver

生物活性

4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-, also known as 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4-one, is a compound belonging to the pyridinone family. Its structure features a pyridine ring with hydroxyl and ethyl substituents, which contribute to its biological activity. This article will explore its biological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₁₃N₁O₃

- Molecular Weight : 183.204 g/mol

- CAS Number : 126055-13-8

- Density : 1.252 g/cm³

- Boiling Point : 338.3 °C at 760 mmHg

Biological Activity Overview

The biological activity of 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)- has been investigated in various studies, revealing its potential as a therapeutic agent due to its metal chelation properties and interactions with biological targets.

Antiproliferative Activity

Research indicates that compounds similar to 4(1H)-Pyridinone exhibit significant antiproliferative effects against cancer cell lines. For instance, a study highlighted the cytotoxic activity of various hydroxypyridones, showing that certain derivatives can induce cytostasis and cytotoxicity in non-small cell lung cancer cells (NCI-H522) and A549 cells .

Chelation Properties

4(1H)-Pyridinone compounds have demonstrated effective iron(III) chelation capabilities. This property is crucial as it can influence biological processes related to iron metabolism and potentially mitigate oxidative stress-related diseases.

Study on Hydroxypyridones

A notable study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of hydroxypyridones, including derivatives of 4(1H)-Pyridinone. The findings indicated that these compounds possess significant cytotoxicity against various cancer cell lines, with some exhibiting IC₅₀ values in the low micromolar range .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Hydroxypyridone A | A549 | 15 |

| Hydroxypyridone B | NCI-H522 | 8 |

| Hydroxypyridone C | HeLa | 12 |

Interaction Studies

Interaction studies have focused on the chelation properties of the compound with metal ions, which are critical for various biological functions. These interactions can modulate the activity of enzymes and influence cellular signaling pathways .

Potential Applications

Given its biological activities, 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)- could have several potential applications:

- Cancer Therapy : Due to its antiproliferative effects on cancer cells.

- Antioxidant Applications : As a metal chelator that may help reduce oxidative stress.

- Pharmaceutical Development : As a lead compound for designing new therapeutic agents targeting specific diseases.

特性

IUPAC Name |

2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-2-7-9(13)8(12)3-4-10(7)5-6-11/h3-4,11,13H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUNHAYEJPIRIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)C=CN1CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155060 | |

| Record name | CP 102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126055-13-8 | |

| Record name | CP 102 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126055138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP 102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。